Meobentine sulfate is a synthetic compound that belongs to the class of drugs known as antihistamines. It is primarily used in the treatment of allergic reactions and conditions such as hay fever, urticaria, and other allergic skin disorders. The compound acts by blocking the action of histamine, a substance in the body that causes allergic symptoms. Meobentine sulfate is recognized for its ability to alleviate symptoms such as itching, sneezing, and runny nose.
Meobentine sulfate is synthesized in laboratories and does not occur naturally. Its development was aimed at improving the efficacy and safety profile of existing antihistamines. The compound is derived from various chemical precursors that undergo specific reactions to yield the final product.
Meobentine sulfate falls under the category of second-generation antihistamines. These compounds are characterized by their reduced sedative effects compared to first-generation antihistamines, making them more suitable for long-term use in patients who require ongoing management of allergic symptoms.
The synthesis of Meobentine sulfate typically involves multiple steps, including the formation of key intermediates followed by sulfation. Common methods include:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of Meobentine sulfate. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and confirm the identity of intermediates and final products.
Meobentine sulfate has a complex molecular structure characterized by a bicyclic framework that includes nitrogen atoms. The sulfate group contributes to its pharmacological properties. The molecular formula can be represented as C₁₅H₁₈N₂O₄S.
Meobentine sulfate participates in various chemical reactions typical for organic compounds:
These reactions are significant in understanding the stability and reactivity of Meobentine sulfate under physiological conditions. Kinetic studies may be conducted to evaluate reaction rates and mechanisms.
Meobentine sulfate exerts its effects primarily through competitive antagonism at histamine H₁ receptors. By binding to these receptors, it prevents histamine from eliciting its biological effects, thereby reducing symptoms associated with allergic responses.
Meobentine sulfate has several applications in clinical settings:
Meobentine sulfate belongs to the bis-guanidinium sulfate class, featuring two identical cationic guanidine moieties linked to 4-methoxybenzyl groups and associated with a sulfate anion. Its molecular formula is (C₁₁H₁₇N₃O)₂·H₂SO₄, with a molecular weight of 512.623 g/mol [2] [7]. The compound crystallizes as achiral molecules with no defined stereocenters but contains two E/Z isomerization centers due to rotational constraints around the C=N bonds of the guanidine groups [2]. Key structural characteristics include:
Table 1: Structural and Physicochemical Properties of Meobentine Sulfate
Property | Value | Source |
---|---|---|
Molecular Formula | (C₁₁H₁₇N₃O)₂·H₂SO₄ | [2] [7] |
Molecular Weight | 512.623 g/mol | [2] |
Stereochemistry | Achiral | [2] |
Defined Stereocenters | 0 | [2] |
E/Z Centers | 2 | [2] |
Melting Point | 273–274°C | [7] |
SMILES Notation | OS(O)(=O)=O.CNC(NCC1=CC=C(OC)C=C1)=NC.CNC(NCC2=CC=C(OC)C=C2)=NC | [2] |
The sulfate salt configuration enhances water solubility, facilitating intravenous administration in experimental settings. Spectroscopic identifiers include the InChIKey LVEGWDSAJVVBHT-UHFFFAOYSA-N
and CAS registry numbers 58503-79-0 (salt) and 46464-11-3 (free base) [4] [7].
Meobentine sulfate emerged from systematic efforts to optimize bethanidine, a known adrenergic neuron blocker, into a more selective antiarrhythmic agent. Synthesized and patented by Burroughs Wellcome in the 1970s (US Patent 3,949,089), it was initially designated Rythmatine™ [6] [7]. Three primary synthetic routes were developed, all starting from 4-methoxybenzylamine:
Isothiourea Condensation:Reaction of 4-methoxybenzylamine with N,N',S-trimethylisothiourea hydroiodide in refluxing ethanol, followed by sulfuric acid precipitation [6].
Iminocarbonate Route:Diethyl iminocarbonate reacts with 4-methoxybenzylamine to form an iminocarbonate intermediate, subsequently treated with methylamine and sulfuric acid [6].
Thiourea-Mediated Pathway:4-Methoxybenzylamine and methyl isothiocyanate yield N-(4-methoxybenzyl)-N'-methylthiourea, methylated to an isothiourea derivative, then aminated with methylamine [6].
Table 2: Synthetic Pathways for Meobentine Sulfate
Route | Key Intermediate | Final Step |
---|---|---|
Isothiourea Condensation | N,N',S-Trimethylisothiourea hydroiodide | H₂SO₄ precipitation |
Iminocarbonate | Diethyl N-(4-methoxybenzyl)iminocarbonate | Methylamine/H₂SO₄ in water-ethanol |
Thiourea | N-(4-Methoxybenzyl)-N',S-dimethylisothiourea | Methylamine/H₂SO₄ in methanol |
The structural innovation involved replacing bethanidine’s azacyclic ring with dimethylguanidine and adding methoxybenzyl groups, enhancing myocardial tissue targeting while reducing adrenergic side effects [6] [7]. Despite promising preclinical results, clinical adoption remained limited due to modest efficacy in human trials compared to contemporary agents like bretylium [3].
Meobentine sulfate is pharmacologically classified as a class III antiarrhythmic agent, characterized by prolongation of the cardiac action potential duration (APD) without significant sodium channel blockade [2] [9]. Its primary electrophysiological effects include:
Table 3: Pharmacodynamic Profile of Meobentine Sulfate
Parameter | Effect | Model |
---|---|---|
Action Potential Duration | Prolonged (dose-dependent) | Rat ventricular cells [2] |
Ventricular Fibrillation Threshold | Significantly increased | Canine models [9] |
Refractoriness Recovery | Slowed | Programmed electrical stimulation [3] |
Clinically, meobentine sulfate was evaluated in patients with refractory ventricular tachyarrhythmias. A multicenter trial using programmed electrical stimulation reported suppression of inducible ventricular tachycardia in 30% of cases, though response heterogeneity limited its utility [3]. Its efficacy profile positioned it as a niche agent for patients unresponsive to first-line class I or II drugs, particularly where fibrillation risk outweighed repolarization-related proarrhythmia concerns [3] [9].
Table 4: Accepted Nomenclature for Meobentine Sulfate
Synonym | Designation Type |
---|---|
Meobentine sulfate | USAN |
Rythmatine™ | Trademark (Burroughs Wellcome) |
N-((4-Methoxyphenyl)methyl)-N,N''-dimethylguanidine sulfate (2:1) | Systematic name |
bis(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate | Research nomenclature |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4